molecular formula C11H9BrFNO2 B2942471 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione CAS No. 1343107-11-8

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione

Cat. No. B2942471
CAS RN: 1343107-11-8
M. Wt: 286.1
InChI Key: ASZWNSXBWJXLSY-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione” is a nitrogen-based heterocyclic organic compound . It has a molecular weight of 286.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) . This code provides a specific description of the molecule’s structure and composition.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 286.1 .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies Research has been conducted on the enantiomeric resolution and simulation studies of closely related compounds, focusing on their chiral properties and separation. For instance, studies on enantiomers of bromo-ethyl-nitrophenyl-piperidine-diones have been conducted using Chiralpak IA columns, revealing the significance of hydrogen bonding and π–π interactions in chiral resolution. This could imply similar potential for the study and application of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione in chiral separation techniques and understanding its stereochemical behaviors (Ali et al., 2016).

Synthetic Applications The synthesis of compounds featuring halogenated aromatic groups and piperidine units, such as the radiotracer synthesis for studying CB1 cannabinoid receptors, showcases the utility of fluorinated and brominated piperidine derivatives in medical imaging and receptor studies. This research outlines the potential of this compound in the development of diagnostic tools or therapeutic agents (Katoch-Rouse & Horti, 2003).

Anticonvulsant Activity The anticonvulsant activity of N-Mannich bases derived from fluorophenyl and bromophenyl pyrrolidine diones has been examined, indicating the therapeutic potential of such compounds. This suggests that derivatives of this compound could also be explored for their neuropharmacological properties and potential use in treating neurological disorders (Obniska, Rzepka, & Kamiński, 2012).

Catalytic Asymmetric Synthesis The catalytic asymmetric synthesis of aryl-piperidinones, utilizing chiral bisphosphine-rhodium catalysts, has been achieved. This method, including the introduction of fluorophenyl groups, points towards the versatility of this compound in asymmetric synthesis and its potential as an intermediate in producing enantiomerically pure compounds (Senda, Ogasawara, & Hayashi, 2001).

Selective Detection of Chemical Agents A study on benzothiadiazole-based fluorescent sensors demonstrates the ability to detect oxalyl chloride and phosgene selectively. This indicates the potential application of structurally similar compounds, like this compound, in developing sensors for hazardous materials, benefiting public health and safety (Zhang et al., 2017).

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZWNSXBWJXLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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